molecular formula C39H40O13 B1153482 Demethylcarolignan E CAS No. 873694-46-3

Demethylcarolignan E

Cat. No.: B1153482
CAS No.: 873694-46-3
M. Wt: 716.7 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Demethylcarolignan E is a phenylpropanoid ester that can be isolated from the stems of Hibiscus taiwanensis. It has shown cytotoxicity against human cancer cell lines A549 and MCF-7, making it a compound of interest in cancer research .

Scientific Research Applications

Demethylcarolignan E has a wide range of scientific research applications, including:

Future Directions

While the specific future directions for research on Demethylcarolignan E are not detailed in the searched resources, the compound’s cytotoxicity against certain human cancer lines suggests potential for further exploration in cancer research .

Biochemical Analysis

Biochemical Properties

Demethylcarolignan E plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in cancer cell metabolism. It has been observed to exhibit cytotoxicity by inhibiting the growth of cancer cells. The compound interacts with various biomolecules, including enzymes that regulate cell proliferation and apoptosis. For instance, this compound has been shown to inhibit the activity of certain kinases, which are essential for cell cycle progression . This inhibition leads to the disruption of cellular signaling pathways, ultimately resulting in cell death.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins . Additionally, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation. The compound also affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to reduced energy production and increased oxidative stress in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their activity and function. One of the primary mechanisms of action is the inhibition of kinase activity, which disrupts cell signaling pathways essential for cancer cell survival . Additionally, this compound induces changes in gene expression by interacting with transcription factors and other regulatory proteins. This interaction leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, promoting cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its cytotoxic properties for extended periods . Its degradation products may also contribute to its overall biological activity. Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the potential of this compound as a therapeutic agent for long-term cancer treatment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, this compound may cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing its toxic effects. Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is most effective .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . This inhibition leads to reduced energy production and increased oxidative stress in cancer cells, contributing to their cytotoxicity. Additionally, this compound affects metabolic flux by altering the levels of metabolites involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound interacts with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus. Its localization within these compartments is essential for its biological activity, as it allows the compound to interact with target biomolecules and exert its cytotoxic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and proteins involved in cell signaling and gene expression . Post-translational modifications, such as phosphorylation and acetylation, may also influence the subcellular localization of this compound, directing it to specific compartments or organelles . These targeting signals ensure that the compound reaches its intended sites of action, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

Demethylcarolignan E can be synthesized through various organic synthesis methods, although detailed synthetic routes are not widely documented. The compound is typically isolated from natural sources, specifically from the stems of Hibiscus taiwanensis .

Industrial Production Methods

The extraction process involves isolating the compound from plant material using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Chemical Reactions Analysis

Types of Reactions

Demethylcarolignan E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Demethylcarolignan E is unique due to its specific cytotoxic effects on A549 and MCF-7 cancer cell lines, making it a valuable compound for targeted cancer research. Its natural occurrence in Hibiscus taiwanensis also adds to its uniqueness, as it can be sustainably sourced from plant material .

Properties

IUPAC Name

3-[3-hydroxy-4-[(1S,2S)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxyphenyl]propyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H40O13/c1-47-33-20-25(6-12-28(33)40)9-16-37(44)50-18-4-5-24-8-15-32(31(43)19-24)52-36(39(46)27-11-14-30(42)35(22-27)49-3)23-51-38(45)17-10-26-7-13-29(41)34(21-26)48-2/h6-17,19-22,36,39-43,46H,4-5,18,23H2,1-3H3/b16-9+,17-10+/t36-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGRJWMOIKUHLN-DZOJLRKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCCCC2=CC(=C(C=C2)OC(COC(=O)C=CC3=CC(=C(C=C3)O)OC)C(C4=CC(=C(C=C4)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCCCC2=CC(=C(C=C2)O[C@@H](COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)[C@H](C4=CC(=C(C=C4)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H40O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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